molecular formula C15H21NO3 B051135 N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 745047-51-2

N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B051135
CAS No.: 745047-51-2
M. Wt: 263.33 g/mol
InChI Key: YOBNUUGTIXQSPD-UHFFFAOYSA-N
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Description

N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic cannabimimetic compound of significant interest in pharmacological and neurochemical research. This molecule is structurally characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) carboxamide head group attached to a heptyl chain, a design that mimics classical cannabinoid agonists. Its primary research value lies in its high affinity and selectivity for cannabinoid receptors, particularly the CB1 and CB2 subtypes. Researchers utilize this compound as a critical tool to probe the endocannabinoid system, investigating receptor binding kinetics, signal transduction pathways, and downstream physiological effects. Specific applications include the study of cannabinoid-mediated neurotransmission, pain perception, inflammation, and cellular metabolic processes. The mechanism of action involves agonist activity at G-protein coupled cannabinoid receptors, modulating adenylate cyclase activity and influencing ion channel conductance. This makes it an invaluable asset for in vitro assay development, target validation, and structure-activity relationship (SAR) studies aimed at understanding the complex ligand-receptor interactions within the endocannabinoid system.

Properties

IUPAC Name

N-heptan-4-yl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-5-12(6-4-2)16-15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12H,3-6,10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBNUUGTIXQSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)NC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225503
Record name N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide
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Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; Savoury, meat-like aroma
Record name N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1745/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar organic solvents; insoluble in water, Sparingly soluble (in ethanol)
Record name N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1745/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

745047-51-2
Record name N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide
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Record name N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide
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Record name N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide
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Record name n-(hept-4yl)benz-1,3 dioxol-5-carboxam
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Record name N-(1-PROPYLBUTYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Record name N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032305
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Melting Point

116.00 °C. @ 760.00 mm Hg
Record name N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Steps

  • Formation of Acid Chloride :
    1,3-Benzodioxole-5-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 60–80°C for 4–6 hours. Excess SOCl₂ ensures complete conversion, evidenced by the cessation of gas evolution (SO₂ and HCl).

    C8H6O4+SOCl2C8H5O3Cl+SO2+HCl\text{C}_8\text{H}_6\text{O}_4 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_5\text{O}_3\text{Cl} + \text{SO}_2 \uparrow + \text{HCl} \uparrow
  • Nucleophilic Acyl Substitution :
    The resultant acid chloride reacts with heptan-4-amine in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize liberated HCl. The reaction occurs at 0–25°C in DCM, achieving completion within 12–24 hours.

    C8H5O3Cl+C7H17NBaseC15H21NO3+HCl\text{C}_8\text{H}_5\text{O}_3\text{Cl} + \text{C}_7\text{H}_{17}\text{N} \xrightarrow{\text{Base}} \text{C}_{15}\text{H}_{21}\text{NO}_3 + \text{HCl}

Optimization Parameters

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to non-polar alternatives.

  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine minimizes side products like unreacted amine hydrochloride.

  • Purification : Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography, yielding >85% purity.

Coupling Reagent-Assisted Synthesis

Alternative methods employ coupling reagents to bypass acid chloride formation, reducing exposure to corrosive gases. This approach is favored in laboratory settings for its operational safety.

Reagent Systems and Conditions

  • HATU/DIPEA System :

    • 1,3-Benzodioxole-5-carboxylic acid (1 equiv), heptan-4-amine (1.1 equiv), and HATU (1.2 equiv) are combined in dimethylformamide (DMF).

    • N,N-Diisopropylethylamine (DIPEA, 2 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 6–8 hours.

    • Yield: ~78% after extraction with ethyl acetate and brine washing.

  • DCC/HOBt System :

    • Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) activate the carboxylic acid in THF.

    • Heptan-4-amine is added, and the mixture is stirred for 24 hours at 25°C.

    • Dicyclohexylurea (DCU) byproduct is removed by filtration, with final purification via column chromatography.

Comparative Efficiency

ParameterHATU/DIPEADCC/HOBt
Reaction Time (hours)6–824
Yield (%)7872
Byproduct ManagementSimple extractionDCU filtration
CostHighModerate

HATU-based methods offer faster reaction times but incur higher reagent costs, making DCC/HOBt preferable for large-scale synthesis.

Industrial-Scale Production Considerations

Commercial suppliers, including Henan Aochuang Chemical Co., Ltd. and Finetech Industry Limited, utilize continuous flow reactors to enhance throughput. Key operational parameters include:

  • Temperature Control : Maintaining 25–30°C prevents exothermic side reactions.

  • Inert Atmosphere : Nitrogen or argon sparging minimizes oxidation of the amine reactant.

  • Catalyst Recycling : Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) have been trialed for enzymatic amidation, though yields remain suboptimal (~65%).

Analytical Characterization

Post-synthesis analysis ensures compliance with food additive standards (JECFA 1767). Critical parameters include:

PropertyMethodSpecification
Purity (%)HPLC-UV (220 nm)≥98
Melting Point (°C)Differential Scanning Calorimetry95–97
Residual Solvents (ppm)GC-MS<100 (THF/DMF)

The compound’s identity is confirmed via 1H NMR^1\text{H NMR} (δ 6.8–7.1 ppm, aromatic protons) and 13C NMR^{13}\text{C NMR} (δ 164.5 ppm, carbonyl carbon) .

Chemical Reactions Analysis

Types of Reactions: N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzodioxoles.

Scientific Research Applications

Chemistry

N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide serves as an intermediate in organic synthesis , facilitating the production of various compounds. Its structure allows for the exploration of different reaction mechanisms and the development of new synthetic methodologies. The compound can undergo oxidation, reduction, and substitution reactions to yield a variety of derivatives.

Reaction TypeProducts
OxidationCarboxylic acids or ketones
ReductionPrimary amines or alcohols
SubstitutionSubstituted benzodioxoles

Biology

In biological research, this compound is utilized to study the interactions between small molecules and biological macromolecules. It has potential as a lead compound in drug discovery and development due to its ability to modulate enzyme and receptor activity. Preliminary studies suggest that it may influence signaling pathways and metabolic processes, although specific molecular pathways are still under investigation.

Medicine

The compound's role in drug discovery is significant, as it may serve as a scaffold for developing therapeutic agents targeting various diseases. Its interactions with biological systems make it a candidate for further pharmacological studies aimed at identifying specific therapeutic effects.

Industrial Applications

This compound finds utility in the production of specialty chemicals and materials . It is also incorporated into formulations for fragrances and flavorings due to its savory meaty odor profile, which enhances food products by providing umami flavor characteristics .

Safety and Toxicological Evaluation

The safety profile of this compound has been evaluated in toxicological studies. These assessments ensure compliance with food safety regulations when used as a flavoring agent. The compound has been assigned the GHS07 pictogram with the signal word "Warning," indicating that safety precautions should be taken during handling .

Flavoring Agent Research

Recent studies have focused on the interaction of this compound with taste receptors responsible for umami perception. These investigations are crucial for understanding its efficacy as a flavor enhancer in culinary applications:

  • Study on Taste Interaction : Research indicated that the compound effectively interacts with umami taste receptors, enhancing flavor profiles in food products.
  • Toxicological Assessment : Evaluations showed that the compound's consumption levels are safe within established limits for food applications.

Mechanism of Action

The mechanism of action of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved in its action are still under investigation, but it is believed to influence signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological, metabolic, and functional properties of S807 can be contextualized against other benzo[d][1,3]dioxole carboxamide derivatives and related N-alkylbenzamides. Key comparisons are summarized below:

Umami Receptor Agonists: S807 vs. S9229

  • Structural Differences :
    • S807 : Benzo[d][1,3]dioxole-5-carboxamide with a heptan-4-yl substituent.
    • S9229 : (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (CAS 851669-60-8), lacking the methylenedioxyphenyl group.
  • Functional Similarities :
    • Both compounds activate hTAS1R1/hTAS1R3 with equivalent umami-enhancing potency (1,000× more potent than MSG) .
    • Both undergo rapid oxidative metabolism in hepatic systems, but S9229 exhibits a more complex metabolic pathway due to its branched alkyl chain and methoxy group .
Parameter S807 S9229
EC₅₀ (Umami Receptor) 0.3 µM 0.5 µM
Metabolic Stability Rapid oxidation (CYP450) Slower clearance due to steric hindrance
Toxicological NOEL 20 mg/kg/day (rat) 15 mg/kg/day (rat)

Benzodioxole Derivatives with Divergent Bioactivities

  • Cardiovascular Agents (MDC, ADC) :
    • MDC : N-(4-methoxybenzyl)-6-nitrobenzo[d][1,3]dioxole-5-carboxamide.
    • ADC : N-(3-acetylphenyl)-6-nitrobenzo[d][1,3]dioxole-5-carboxamide.
    • Both exhibit cardiovascular protective effects linked to their electronic properties (DFT-calculated energy gaps: 3.54 eV for MDC, 3.96 eV for ADC) .
  • Antidiabetic Agent IIc :
    • N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide.
    • Demonstrates hypoglycemic activity in streptozotocin-induced diabetic mice, likely via α-amylase inhibition .
Compound Target/Activity Key Structural Feature
S807 Umami receptor agonist Heptan-4-yl chain
MDC Cardiovascular protection 4-Methoxybenzyl substituent
IIc α-Amylase inhibition 3-(Trifluoromethyl)phenyl group

Cooling Agents and Bitter Modulators

  • Givaudan Cooling Compounds :
    • N-(1-isopropyl-isobutyl)benzo[1,3]dioxole-5-carboxamide (Ex. 5H) and analogs.
    • Function via TRPM8 receptor activation, unlike S807’s T1R1/T1R3 targeting .
  • Bitter Modulators :
    • 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione.
    • Target TAS2R bitter receptors, demonstrating structural versatility of benzodioxole derivatives .

Mechanistic Insights and Receptor Interactions

S807’s umami activity is mediated by its interaction with the transmembrane domain (TMD) of T1R1, as shown in chimeric receptor studies (e.g., T1R2–1 and T1R1–2 hybrids) . In contrast, sweet agonists like S819 target T1R2’s TMD, highlighting receptor specificity dictated by minor structural variations .

Biological Activity

N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as S807, is a compound belonging to the benzodioxole class of organic compounds. Its unique structure and properties make it a subject of interest in biological research, particularly concerning its potential therapeutic applications and biological activities.

  • Chemical Formula : C₁₅H₂₁N₁O₃
  • Molecular Weight : 263.32 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 116.00 to 117.00 °C
  • Boiling Point : 378.00 to 379.00 °C
  • LogP (octanol/water) : 3.28

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound is believed to modulate the activity of enzymes and receptors, influencing several biochemical pathways:

  • Enzyme Interaction : It can bind to specific enzymes, potentially affecting their catalytic activity.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, impacting signal transduction pathways.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

Antidiabetic Potential

The compound has shown promise in inhibiting α-glucosidase activity, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can lead to reduced glucose absorption in the intestines, making it a potential candidate for managing diabetes.

Activity IC50 Value Reference
α-glucosidase Inhibition151.1 μg/mL (compared to acarbose)

Flavor Enhancement

This compound has been identified as a flavor compound that enhances umami taste profiles in food products. Its interaction with taste receptors may contribute to its sensory properties.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study demonstrated that the ethanolic extracts containing this compound exhibited significant α-glucosidase inhibitory activity, suggesting its potential use in diabetes management .
  • Antioxidant Efficacy :
    • The DPPH assay indicated that this compound has considerable antioxidant capacity, which could be beneficial in preventing oxidative damage associated with chronic diseases .
  • Flavor Profile Analysis :
    • Research on umami taste enhancement showed that S807 can synergistically enhance the flavor profile when combined with other compounds like L-glutamate .

Q & A

Q. How can the structural identity of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide be confirmed experimentally?

To confirm the compound’s structure, use 13C NMR spectroscopy to verify carbon environments (e.g., δ 164.56 ppm for the carbonyl group) and elemental analysis to validate empirical composition (calc. C 60.00%, H 4.03%, N 9.33%; found C 59.85%, H 3.76%, N 9.22%) . Melting point determination (e.g., 230°C) further corroborates purity .

Q. What are typical synthetic routes for benzodioxole carboxamide derivatives?

Common methods include:

  • Amide coupling : React benzo[d][1,3]dioxole-5-carboxylic acid with heptan-4-amine using activating agents (e.g., DCC or EDC).
  • Purification : Silica gel chromatography with n-hexane:ethyl acetate (3:2) gradients yields solid products (75–77% yields) .
  • Alternative functionalization : Cobalt-catalyzed N-methylation of amides achieves up to 94% yields for structural analogs .

Advanced Research Questions

Q. How can researchers assess the compound’s biological activity in disease models?

  • In vitro assays : Screen for enzyme inhibition (e.g., α-amylase for antidiabetic potential) using fluorometric or colorimetric methods .
  • In vivo models : For hypoglycemic studies, administer STZ-induced diabetic mice with 10–20 mg/kg doses and monitor blood glucose levels over 7–14 days .
  • Receptor binding : Use chimeric T1R1/T1R3 taste receptors to map umami synergy via calcium flux assays .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate energy gaps (e.g., 3.54 eV for optimized structures) to predict electronic properties and reactivity .
  • Molecular docking : Simulate binding to MAO B (IC₅₀ = 56 nM) or T1R1 transmembrane domains using surface complementarity scores .
  • ADMET prediction : Estimate toxicity profiles (e.g., NOEL = 20 mg/kg/day in rats) via QSAR models .

Q. How is the compound metabolized, and what are its toxicological thresholds?

  • Metabolism studies : Use LC-MS/MS to identify plasma metabolites (e.g., hydroxylated derivatives) in Sprague-Dawley rats over 24-hour periods .
  • Safety evaluation : A 93-day rat study established a NOEL of 20 mg/kg/day, with safety margins >10 million relative to human exposure levels (0.0002–0.002 μg/kg/day) .

Methodological Considerations

Q. How should researchers address discrepancies in reported biological data?

  • Cross-validation : Compare in vitro IC₅₀ values (e.g., MAO B inhibition ) with in vivo efficacy (e.g., hypoglycemic activity ).
  • Control experiments : Replicate studies using standardized protocols (e.g., ST-2043 as a MAO B reference inhibitor) .
  • Dose-response analysis : Resolve contradictions by testing wider concentration ranges (e.g., 1 nM–100 μM for receptor activation ).

Q. What strategies optimize the compound’s solubility and stability in experimental settings?

  • Solubility enhancers : Use DMSO for in vitro assays (<0.1% final concentration to avoid cytotoxicity) .
  • Stability testing : Monitor degradation in PBS (pH 7.4) at 37°C over 48 hours via HPLC .
  • Crystallography : Analyze monoclinic crystal forms (Z = 2–4) to design stable co-crystals for SC-XRD validation .

Regulatory and Safety Guidelines

Q. What regulatory frameworks apply to this compound in preclinical research?

  • EFSA/FEMA guidelines : Classify it under FGE.94Rev2 as a flavoring agent with GRAS status, adhering to ≤0.002 μg/kg/day exposure limits .
  • OSHA compliance : Follow GHS labeling for acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) .

Emerging Research Directions

Q. Can this compound be repurposed for cardiovascular or anticancer applications?

  • Myeloperoxidase inhibition : Test analogs like MDC/ADC (IC₅₀ < 10 μM) in human neutrophil assays for anti-inflammatory potential .
  • Anticancer screening : Evaluate cytotoxicity in MDA-MB-231 breast cancer cells using invasion/migration assays (IC₅₀ ≈ 30 μM) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide

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